![molecular formula C19H20N4O5S2 B2981053 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide CAS No. 307505-02-8](/img/structure/B2981053.png)
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide
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Description
1,3,4-Thiadiazole derivatives, such as the one you’re interested in, are a group of compounds that have been studied for their wide range of biological activities . They have been found to exhibit antimicrobial, anticonvulsant, antiviral, antihypertensive, and other activities .
Synthesis Analysis
While the specific synthesis process for your compound isn’t available, 1,3,4-thiadiazole derivatives are generally synthesized using various starting materials. For example, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials .Scientific Research Applications
Antimicrobial Activity
A study on sulfonamides containing related chemical scaffolds demonstrated significant antimicrobial activity against various bacterial strains, including methicillin-sensitive and resistant Staphylococcus aureus, as well as Mycobacterium kansasii. These findings suggest potential applications in developing new antibacterial agents (Krátký et al., 2012).
Glutaminase Inhibition
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related, has shown that these compounds are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is crucial for exploring therapeutic strategies against cancer, as GLS plays a significant role in cancer cell metabolism (Shukla et al., 2012).
properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-4-17-21-22-19(29-17)23-30(25,26)14-8-6-13(7-9-14)20-18(24)12-5-10-15(27-2)16(11-12)28-3/h5-11H,4H2,1-3H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVWXBBQLPYYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide |
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